molecular formula C17H13F3N2O3S2 B2685604 Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate CAS No. 681160-49-6

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate

Cat. No.: B2685604
CAS No.: 681160-49-6
M. Wt: 414.42
InChI Key: CUUIUAVAGGRKRE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by sequential functionalization:

    Thiophene Core Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Functional Group Introduction:

    Amidation: The benzamido group is introduced via an amidation reaction, typically using an amine and an acid chloride or anhydride.

    Esterification: The carboxylate ester is formed by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and thiocyanato group can be oxidized under strong oxidizing conditions, potentially leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiocyanato group, converting it to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocyanato group, which can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Material Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its target, such as inhibiting enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-4-cyano-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate: Similar structure but with a cyano group instead of a thiocyanato group.

    Ethyl 3-methyl-4-thiocyanato-5-(3-(fluoromethyl)benzamido)thiophene-2-carboxylate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is unique due to the presence of both the thiocyanato and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 3-methyl-4-thiocyanato-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a complex thiophene derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H13_{13}F3_{3}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 681160-49-6

The structure of the compound features a thiophene ring substituted with a trifluoromethyl group and a benzamido moiety, which may influence its biological interactions and pharmacological profiles.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

Thiophene derivatives have also been evaluated for their anticancer properties. The compound's mechanism involves targeting specific pathways critical for cancer cell proliferation and survival:

  • In vitro studies demonstrated IC50_{50} values between 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells .
  • The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored, particularly its ability to inhibit pro-inflammatory cytokines:

  • In studies, the compound demonstrated significant inhibition of IL-6 and TNF-α production, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
  • The benzamido group may enable hydrogen bonding with target proteins, modulating their activity .

Table: Summary of Biological Activities

Activity TypeTarget Organisms / Cell LinesIC50_{50} / MICReference
AntimicrobialE. coli, S. aureus40 - 50 µg/mL
AnticancerBreast cancer cells7 - 20 µM
Anti-inflammatoryIL-6, TNF-αSignificant inhibition

Case Study: Anticancer Potential

A study published in a peer-reviewed journal investigated the effects of various thiophene derivatives on human leukemia cell lines. This compound was found to significantly reduce cell viability at concentrations as low as 1.5 µM, indicating strong anticancer potential .

Properties

IUPAC Name

ethyl 3-methyl-4-thiocyanato-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c1-3-25-16(24)13-9(2)12(26-8-21)15(27-13)22-14(23)10-5-4-6-11(7-10)17(18,19)20/h4-7H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUIUAVAGGRKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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